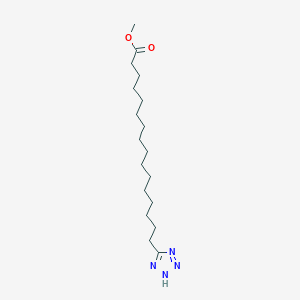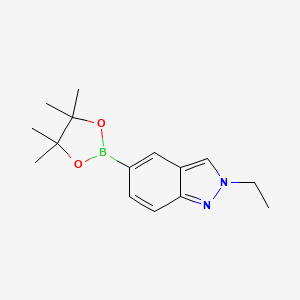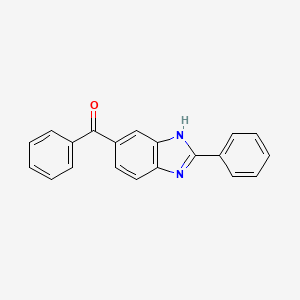
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of benzoylacetone with arylthiourea in the presence of ethanol and sulfuric acid, followed by cyclization to form the pyrimidine ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a role in angiogenesis . This inhibition can disrupt the formation of new blood vessels, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound has a similar structure but includes a furan ring instead of a phenyl group.
4-Amino-6-chloropyrimidine: This compound has a chlorine atom instead of the methoxyphenyl group.
Uniqueness
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups provide hydrophobic interactions, while the amino and carbonitrile groups offer sites for hydrogen bonding and nucleophilic attacks. This unique combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
4-amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-12(8-10-14)16-15(11-19)17(20)22-18(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,21,22) |
InChI 键 |
XBGNFLPGDLHQJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




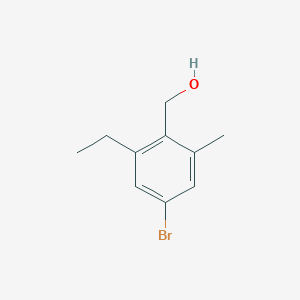
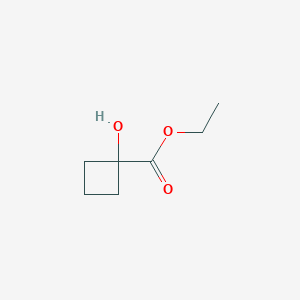
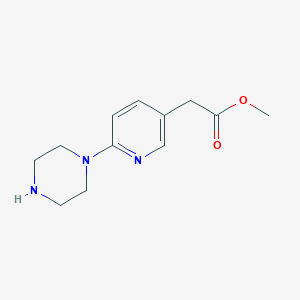
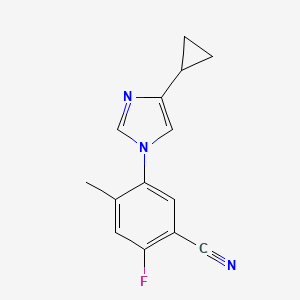
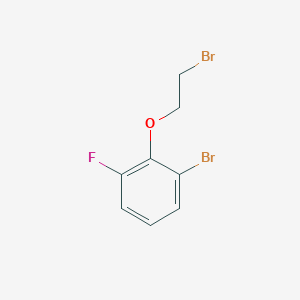
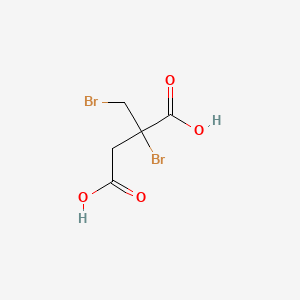

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
